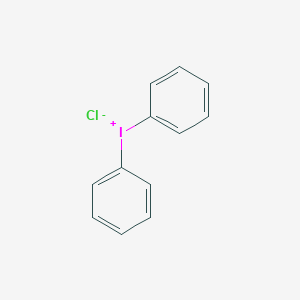

Diphenyliodonium chloride

Description

Properties

IUPAC Name |

diphenyliodanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJLWBUYLGJOBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883679 | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-72-3 | |

| Record name | Diphenyliodonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Diphenyliodonium chloride

This technical guide provides a comprehensive overview of the physical and chemical properties of diphenyliodonium (B167342) chloride, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to facilitate a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

Diphenyliodonium chloride is a white to light cream-yellow crystalline powder.[1][2][3] It is an organoiodine compound widely utilized as a photoinitiator and a reagent in organic synthesis.[1][4][5]

Data Presentation: Summary of Quantitative Properties

| Property | Value | Source(s) |

| CAS Number | 1483-72-3 | [1][6] |

| Molecular Formula | C₁₂H₁₀ClI | [1][6] |

| Molecular Weight | 316.57 g/mol | [1] |

| Melting Point | 233-235 °C (sublimes) | [4][7] |

| Appearance | White to light cream-yellow powder/crystal | [1][2][3] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in water and methanol.[2][4][8] Limited solubility in organic solvents like ethanol (B145695) and DMSO.[9] | |

| Storage Temperature | Room temperature[1], though refrigeration (0-10°C) is also recommended.[10] | |

| Stability | Stable under ambient conditions, but can be light, air, and heat sensitive.[1][5][10] | |

| Hazard Class | 6.1 (Toxic) | [8][11][12] |

| UN Number | 2811 | [8][11][12] |

Chemical Reactivity and Applications

This compound is a versatile reagent in various chemical transformations. Its primary applications stem from its ability to act as an electrophilic phenylating agent and a photoinitiator.

-

Organic Synthesis : It is extensively used for the arylation of a wide range of nucleophiles.[13] It serves as a reactant in copper-catalyzed cross-coupling reactions of purines, the arylation of anilines, and Sonogashira coupling reactions for preparing aryl alkynes.[2][4][14]

-

Photoinitiator : Upon exposure to UV light, this compound generates free radicals, making it a highly effective photoinitiator for polymerization processes.[1] This property is crucial in the rapid curing of coatings, adhesives, and inks in industries such as electronics and automotive.[1]

-

Biological Research : In biomedical applications, it is used in developing diagnostic tools and drug delivery systems.[1] It is also known to inhibit certain enzymes, which is a focus of biological research.[3] For instance, diphenyleneiodonium (B1195379) chloride, a related compound, is a known inhibitor of NADPH oxidase (NOX) and nitric oxide synthase (NOS).[9]

-

Environmental Applications : It is explored for use in environmental remediation to break down pollutants through advanced oxidation processes.[1]

Reaction with DMSO : When heated in dimethyl sulfoxide (B87167) (DMSO), diphenyliodonium triflate (a related salt) undergoes an unexpected arylation reaction. The proposed mechanism involves arylation of the DMSO at the oxygen atom, followed by a thia-Sommelet–Hauser rearrangement to form 2-thiomethylphenols.[15]

Experimental Protocols

A. Synthesis of Diphenyliodonium Salts (General One-Pot Procedure)

This protocol is a general method for the synthesis of diaryliodonium salts from iodoarenes and arenes.[16][17]

-

Materials : Iodoarene, arene, m-chloroperoxybenzoic acid (mCPBA), and a suitable acid (e.g., trifluoromethanesulfonic acid).

-

Procedure :

-

Dissolve the iodoarene and arene in a suitable solvent.

-

Add mCPBA to the mixture to oxidize the iodine.

-

Slowly add the acid (e.g., trifluoromethanesulfonic acid) dropwise to the stirring mixture.

-

Allow the reaction to proceed for a set time (e.g., 2 hours) at a specific temperature.[18]

-

Concentrate the mixture under reduced pressure.

-

Add diethyl ether to precipitate the diaryliodonium salt.

-

Isolate the solid product by filtration and wash with diethyl ether.[18]

-

Dry the product in an oven.

-

B. Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system. Washing the precipitated solid with a solvent in which the product is poorly soluble, such as diethyl ether, is also a common purification step.[18]

C. Analytical Methods

-

Titration : Purity can be determined by argentometric titration.[1][10]

-

Spectroscopy : The structure and purity of the compound can be confirmed using ¹H NMR spectroscopy.[18]

-

Chromatography : Purity can also be assessed by methods like TLC.[19]

Application Example: Photoinitiated Polymerization

This compound is a cationic photoinitiator. Upon UV irradiation, it undergoes photolysis to generate a Brønsted acid, which then initiates the polymerization of monomers, such as epoxides.[1][20]

Safety and Handling

This compound is toxic if swallowed and causes skin and serious eye irritation.[6][12] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area.[12] It is classified as a hazardous material for transportation (UN2811, Hazard Class 6.1, Packing Group III).[8][12]

Hazardous Decomposition Products : Upon decomposition, it can produce carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1483-72-3 [chemicalbook.com]

- 5. CAS 1483-72-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound = 98.0 AT 1483-72-3 [sigmaaldrich.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound | 1483-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound = 98.0 AT 1483-72-3 [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. organ.su.se [organ.su.se]

- 17. diva-portal.org [diva-portal.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Diphenyleneiodonium chloride, 97+% 25 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diphenyliodonium Chloride (CAS: 1483-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium chloride (DPI), a diaryliodonium salt, is a versatile and potent chemical compound with significant applications across various scientific disciplines. It is widely recognized as a classic inhibitor of flavoenzymes, most notably NADPH oxidases (NOX) and nitric oxide synthases (NOS), making it an invaluable tool for studying cellular signaling pathways involving reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, its utility extends to organic synthesis as a phenylating agent and to materials science as a photoinitiator for radical polymerization, including in advanced applications like 3D bioprinting. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and visual representations of the cellular pathways it modulates.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 1483-72-3 | [1][3] |

| Molecular Formula | C₁₂H₁₀ClI | [1][2] |

| Molecular Weight | 316.57 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 227-234 °C | [1] |

| Solubility | Soluble in water and methanol (B129727). | [5] |

| Purity | ≥98% (by Titration) | [1] |

| Storage | Store at room temperature, protected from light. | [1][2] |

Core Applications and Mechanisms of Action

This compound's utility stems from its ability to act as both a potent enzyme inhibitor and a source of phenyl radicals.

Inhibition of Flavoenzymes

DPI is a well-established inhibitor of flavin-containing enzymes, which are critical components of various cellular redox systems.

-

NADPH Oxidases (NOX): DPI irreversibly inhibits NOX enzymes, which are major sources of cellular reactive oxygen species (ROS).[6][7][8] This inhibition occurs through the binding of DPI to the flavin adenine (B156593) dinucleotide (FAD) cofactor, preventing electron transfer and subsequent superoxide (B77818) production. This property makes DPI a crucial tool for investigating the role of NOX-derived ROS in signaling pathways related to inflammation, cell proliferation, and apoptosis.

-

Nitric Oxide Synthases (NOS): Similar to its effect on NOX, DPI also inhibits all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) by targeting their flavin domains.[9][10][11] This prevents the synthesis of nitric oxide (NO), a key signaling molecule in vasodilation, neurotransmission, and the immune response.

Phenylating Agent in Organic Synthesis

In organic chemistry, this compound serves as an electrophilic phenylating agent. It is used in various cross-coupling reactions to introduce a phenyl group onto a range of substrates, including purines and anilines.[12]

Photoinitiator in Radical Polymerization

Upon exposure to UV light, this compound undergoes photolysis to generate a phenyl radical and an iodobenzene (B50100) radical cation, both of which can initiate radical polymerization of monomers like acrylates.[3][4][13][14] This property is harnessed in applications such as UV-curable coatings, adhesives, and, more recently, in the field of 3D bioprinting to create complex biological scaffolds.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis and Purification of this compound

While commercially available, this compound can be synthesized in the laboratory. The following is a general protocol for the synthesis of diaryliodonium salts, which can be adapted for this compound.[1][15][16][17][18]

Materials:

-

Iodobenzene

-

Potassium persulfate (K₂S₂O₈)

-

Sulfuric acid (concentrated)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to a mixture of iodobenzene and benzene in dichloromethane.

-

While stirring vigorously, add potassium persulfate portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

To the resulting crude product, add a saturated aqueous solution of sodium chloride to precipitate this compound.

-

Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and then with diethyl ether.

-

Dry the purified this compound in a vacuum oven.

Purification: For higher purity, the synthesized this compound can be recrystallized from hot water or a mixture of methanol and diethyl ether.

Cellular Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of this compound.[19][20][21][22][23]

Materials:

-

Cells of interest (e.g., HCT116, HeLa)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPI).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method to measure intracellular ROS levels.[24][25][26][27][28]

Materials:

-

Cells of interest

-

24-well cell culture plates

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Serum-free culture medium

-

This compound

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Wash the cells once with serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

In Vitro NADPH Oxidase (NOX) Activity Assay

This protocol describes a cell-free assay to measure the inhibitory effect of this compound on NOX activity.[6][7][8][29]

Materials:

-

Cell or tissue homogenates containing NADPH oxidase

-

Lucigenin or cytochrome c as a superoxide indicator

-

NADPH

-

This compound

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Luminometer or spectrophotometer

Procedure:

-

Prepare cell or tissue homogenates known to have NOX activity.

-

In a 96-well plate, add the cell homogenate, the superoxide indicator (lucigenin or cytochrome c), and different concentrations of this compound. Include a no-inhibitor control.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the chemiluminescence (for lucigenin) or the change in absorbance (for cytochrome c reduction) over time.

-

Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis, to determine NOS activity and its inhibition by this compound.[10][11][12][30][31]

Materials:

-

Purified NOS enzyme or cell/tissue lysates containing NOS

-

L-[³H]arginine

-

NADPH

-

Calmodulin, CaCl₂, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4) as cofactors

-

This compound

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the NOS enzyme source, all necessary cofactors, and varying concentrations of this compound.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

-

Collect the eluate and measure the radioactivity using a scintillation counter.

-

The amount of L-[³H]citrulline formed is proportional to the NOS activity.

Signaling Pathways and Visualizations

This compound's primary biological effects are mediated through its inhibition of ROS and NO production, which in turn affects downstream signaling pathways.

NADPH Oxidase (NOX) and ROS Signaling

DPI blocks the production of superoxide (O₂⁻) by NOX enzymes. This prevents the formation of other ROS, such as hydrogen peroxide (H₂O₂), which act as second messengers in various signaling cascades, including those regulating cell growth, differentiation, and apoptosis.

Caption: Inhibition of NADPH Oxidase by this compound.

NF-κB Signaling Pathway

ROS are known to be involved in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and immune responses. By inhibiting ROS production, this compound can suppress the activation of NF-κB.

Caption: this compound's effect on NF-κB signaling.

Photoinitiation of Radical Polymerization

This workflow illustrates the process of using this compound as a photoinitiator.

Caption: Radical polymerization initiated by this compound.

Safety and Handling

This compound is toxic if swallowed and causes skin and serious eye irritation.[15][16] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and multifaceted tool for scientific research and development. Its well-characterized inhibitory effects on key cellular enzymes, coupled with its utility in chemical synthesis and materials science, make it an indispensable compound in the laboratory. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any potent chemical, adherence to safety guidelines is paramount to ensure its safe and effective use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]

- 5. Bioxolography Using this compound and N-Vinylpyrrolidone Enables Rapid High-Resolution Volumetric 3D Printing of Spatially Encoded Living Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preferential inhibition of the plasma membrane NADH oxidase (NOX) activity by diphenyleneiodonium chloride with NADPH as donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. No ·NO from NO synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organ.su.se [organ.su.se]

- 17. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Cell Cytotoxicity Assay [bio-protocol.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT (Assay protocol [protocols.io]

- 24. benchchem.com [benchchem.com]

- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 29. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

An In-depth Technical Guide to the Structure and Bonding in Diaryliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

Diaryliodonium salts have emerged as versatile and powerful reagents in modern organic synthesis, finding widespread application as efficient arylating agents in a variety of chemical transformations. Their stability, reactivity, and unique bonding characteristics make them invaluable tools in the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core principles governing the structure and bonding of diaryliodonium salts, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Molecular Structure and Bonding

Diaryliodonium salts are hypervalent iodine(III) compounds with the general formula [Ar-I-Ar']⁺X⁻, where Ar and Ar' represent aryl groups and X⁻ is a counteranion. The central iodine atom in these salts is formally in the +3 oxidation state.[1][2]

1.1. Geometry and the Hypervalent Bond

X-ray crystallographic studies have revealed that diaryliodonium salts typically adopt a T-shaped molecular geometry.[2] This geometry is a consequence of the hypervalent nature of the iodine atom, which accommodates more than the traditional octet of electrons in its valence shell. The bonding in these compounds is best described by the three-center, four-electron (3c-4e) bond model.[3]

In this model, a p-orbital on the central iodine atom interacts with orbitals from the two ipso-carbons of the aryl groups and the counteranion, leading to the formation of a bonding, a non-bonding, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, resulting in a stable hypervalent bond. The two aryl groups and the iodine atom lie roughly in a plane, with the C-I-C bond angle deviating from 180° due to the presence of the lone pairs on the iodine atom and the influence of the counteranion.[3]

1.2. The Carbon-Iodine Bond

The carbon-iodine (C-I) bonds in diaryliodonium salts are key to their reactivity. These bonds are typically longer and weaker than the C-I bond in iodoarenes, rendering the aryl groups susceptible to nucleophilic attack. The electrophilic character of the iodine atom withdraws electron density from the attached aryl rings, further activating them as arylating agents.[4]

Quantitative Structural Data

The precise geometric parameters of diaryliodonium salts can vary depending on the nature of the aryl substituents and the counteranion. The following table summarizes representative crystallographic data for a selection of diaryliodonium salts.

| Diaryliodonium Salt | C-I Bond Length (Å) | C-I-C Bond Angle (°) | Counteranion | Reference |

| Diphenyliodonium triflate | 2.08 - 2.10 | ~95 | OTf⁻ | [5] |

| Bis(4-fluorophenyl)iodonium triflate | Not specified | Not specified | OTf⁻ | [6][7] |

| Dibenzobromolium salts | 1.928 - 1.935 (C-Br) | ~87 (C-Br-C) | Various | [8] |

| Dibenzochlorolium salts | 1.779 - 1.789 (C-Cl) | ~92 (C-Cl-C) | Various | [8] |

Synthesis of Diaryliodonium Salts

A variety of synthetic methods have been developed for the preparation of both symmetrical and unsymmetrical diaryliodonium salts. Modern approaches often focus on one-pot procedures to improve efficiency and scalability.

3.1. General Synthetic Strategies

Common synthetic routes typically involve the oxidation of an iodoarene in the presence of an arene and a strong acid. Oxidants such as meta-chloroperoxybenzoic acid (mCPBA) and Oxone® are frequently employed. The choice of acid is crucial and often determines the counteranion of the resulting salt; trifluoromethanesulfonic acid (TfOH) and toluenesulfonic acid (TsOH) are common choices.[9][10]

One-pot syntheses starting from elemental iodine and arenes have also been developed, offering a more atom-economical approach.[11] Flow synthesis has emerged as a safe and scalable method for the preparation of diaryliodonium triflates, particularly for exothermic reactions.[1][12]

3.2. Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative diaryliodonium salts.

Protocol 1: One-Pot Synthesis of (Mesityl)(phenyl)iodonium Triflate [13]

-

Materials: Iodobenzene (B50100) (1.0 mmol), mesitylene (B46885) (1.1 mmol), m-chloroperoxybenzoic acid (mCPBA, ≤77%, 1.1 mmol), trifluoromethanesulfonic acid (TfOH, 2.0 mmol), dichloromethane (B109758) (DCE).

-

Procedure:

-

To a solution of iodobenzene and mesitylene in DCE, add mCPBA and cool the mixture to 0 °C.

-

Slowly add TfOH to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-2 hours), monitoring by TLC.

-

Upon completion, the reaction mixture is typically concentrated, and the product is precipitated by the addition of diethyl ether.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

-

Yield: 87%[13]

Protocol 2: One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate from Iodine [14][15]

-

Materials: Iodine (9.05 mmol), tert-butylbenzene (B1681246) (4.1 equiv), m-chloroperoxybenzoic acid (mCPBA, 73%, 3.1 equiv), trifluoromethanesulfonic acid (TfOH, 5 equiv), dichloromethane (100 mL).[14]

-

Procedure:

-

A flask is charged with iodine and dichloromethane.[14]

-

m-CPBA is added, followed by tert-butylbenzene, and the flask is cooled to 0°C.[14]

-

TfOH is added slowly, and the mixture is stirred at room temperature for 20 minutes.[14]

-

The reaction mixture is washed with water, and the organic layer is concentrated.[14]

-

The product is precipitated with diethyl ether, filtered, washed, and dried.[14]

-

-

Yield: 78%[14]

Protocol 3: Flow Synthesis of Diaryliodonium Triflates [1]

-

General Setup: A microreactor system with syringe pumps for reagent delivery.

-

Reagents:

-

Feed 1: Aryl iodide and arene in dichloroethane (DCE).

-

Feed 2: m-CPBA in DCE.

-

Feed 3: Trifluoromethanesulfonic acid (TfOH) in DCE.

-

-

Procedure:

-

The reagent solutions are pumped through a micromixer and into a temperature-controlled microreactor.

-

The reaction is completed within a short residence time (seconds to minutes).

-

The product stream is collected, and the diaryliodonium salt is isolated by precipitation with diethyl ether.

-

-

Yields: Generally high, up to 92%.[1]

Reactivity and Reaction Mechanisms

Diaryliodonium salts are primarily used as electrophilic arylating agents for a wide range of nucleophiles, including C, N, O, and S-centered species. The reactions can proceed through either metal-free or transition-metal-catalyzed pathways.

4.1. Metal-Free Arylation

In the absence of a metal catalyst, the arylation reaction is believed to proceed via a ligand coupling mechanism. The nucleophile attacks the electrophilic iodine(III) center to form a transient hypervalent iodine intermediate. This is followed by reductive elimination to furnish the arylated product and an iodoarene byproduct.[16] The regioselectivity of arylation with unsymmetrical diaryliodonium salts is often governed by electronic effects, with the more electron-deficient aryl group being preferentially transferred.[16]

4.2. Transition-Metal-Catalyzed Arylation

Transition metals, particularly copper and palladium, can catalyze arylation reactions using diaryliodonium salts, often under milder conditions and with different selectivity compared to metal-free conditions.

Copper-Catalyzed Arylation: The mechanism of copper-catalyzed arylation is thought to involve an oxidative addition of the diaryliodonium salt to a Cu(I) species to generate a Cu(III)-aryl intermediate. This is followed by coordination of the nucleophile and subsequent reductive elimination to afford the arylated product and regenerate the Cu(I) catalyst.[17]

Visualizations

5.1. General Structure of a Diaryliodonium Salt

Caption: T-shaped geometry of a diaryliodonium salt.

5.2. One-Pot Synthesis Workflow

Caption: Workflow for one-pot synthesis.

5.3. Copper-Catalyzed N-Arylation Cycle

Caption: Catalytic cycle for N-arylation.

Substituent Effects on Reactivity and Yield

The electronic and steric properties of the substituents on the aryl rings of diaryliodonium salts significantly influence their reactivity and the yields of arylation reactions.

6.1. Electronic Effects

-

Electron-withdrawing groups (EWGs) on one of the aryl rings of an unsymmetrical diaryliodonium salt generally make that aryl group more electrophilic and thus more readily transferred in metal-free reactions.

-

Electron-donating groups (EDGs) tend to decrease the electrophilicity of the attached aryl ring, making it a poorer leaving group and often leading to the preferential transfer of the other aryl group in unsymmetrical salts.

6.2. Steric Effects

-

Ortho-substituents can hinder the approach of a nucleophile to the ipso-carbon, potentially lowering reaction rates and yields. However, in some cases, steric hindrance can be exploited to direct the selective transfer of the less hindered aryl group in unsymmetrical salts.

Table of Substituent Effects on Synthesis Yields:

| Iodoarene Substituent (R¹) | Arene Substituent (R²) | Product | Yield (%) | Reference |

| 4-Me | 4-Me | Di-p-tolyliodonium triflate | 89 | [13] |

| H | H | Diphenyliodonium triflate | 88 | [13] |

| 4-F | 4-F | Bis(4-fluorophenyl)iodonium triflate | 72 | [13] |

| 4-NO₂ | H | (4-Nitrophenyl)(phenyl)iodonium triflate | 74 | [13] |

| 4-Br | 4-Br | Bis(4-bromophenyl)iodonium triflate | 81 | [13] |

| 4-Cl | 4-Cl | Bis(4-chlorophenyl)iodonium triflate | 66 | [13] |

| 3-CF₃ | H | (3-(Trifluoromethyl)phenyl)(phenyl)iodonium bromide | 92 | |

| 4-Br | Mesityl | (4-Bromophenyl)(mesityl)iodonium bromide | 65 | |

| 3,5-(CF₃)₂ | Mesityl | (3,5-Bis(trifluoromethyl)phenyl)(mesityl)iodonium bromide | 68 |

This guide provides a foundational understanding of the structure, bonding, and reactivity of diaryliodonium salts. For more specific applications and advanced topics, consulting the primary literature is recommended.

References

- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Broad-scope Syntheses of [11C/18F]Trifluoromethylarenes from Aryl(mesityl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

Thermal Stability and Decomposition of Diphenyliodonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium (B167342) chloride ((C₆H₅)₂I⁺Cl⁻) is a versatile organic salt with significant applications in chemical synthesis and materials science. It serves as a potent photoinitiator for cationic polymerization and a reagent for electrophilic phenylation reactions.[1] Its utility in these processes is intrinsically linked to its stability and decomposition characteristics. Understanding the thermal behavior of diphenyliodonium chloride is paramount for ensuring safe handling, optimizing reaction conditions, and predicting its fate in various applications. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon available data for the compound and its close analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClI | [2] |

| Molecular Weight | 316.57 g/mol | [2] |

| Appearance | White to cream or yellow powder | [2] |

| Melting Point | 227 - 234 °C | [2] |

| Purity | ≥ 98% (by titration) | [2] |

| Storage | Room Temperature | [2] |

Thermal Stability and Decomposition Analysis

A systematic investigation of various pseudocyclic and cyclic N-heterocycle-stabilized (hydroxy)aryl- and mesityl(aryl)-λ³-iodanes revealed peak decomposition temperatures (Tₚₑₐₖ) ranging from 120 to 270 °C, with decomposition enthalpies (ΔHₑₑ) varying from -29.81 to 141.13 kJ/mol.[1] The data for a selection of these compounds are summarized in Table 2. Generally, diaryliodonium salts exhibit higher thermal stability and lower decomposition enthalpies compared to their hydroxy-substituted counterparts.[1]

Table 2: Thermal Decomposition Data for Selected N-Heterocycle-Stabilized Diaryliodonium Salts [1]

| Compound | Tₚₑₐₖ (°C) | ΔHₑₑ (kJ/mol) |

| Benziodoxolone Derivative 18 | 185 | 10.2 |

| Triazole Derivative 19 | 190 | 23.4 |

| Benzimidazole Derivative 25 | 180 | - |

| Cyclic Triazole Derivative 32 | 220 | - |

Note: The values presented are for related diaryliodonium salts and are intended to provide a general understanding of the thermal behavior of this class of compounds in the absence of specific data for this compound.

The DSC thermograms of many diaryliodonium salts show an exothermic decomposition that occurs during an endothermic melting process.[1] However, some derivatives exhibit an exothermic decomposition without an initial melting event.[1]

Decomposition Mechanism and Products

The thermal decomposition of diaryliodonium salts can proceed through different pathways, largely influenced by the nature of the anion and the substituents on the phenyl rings. While a definitive thermal decomposition mechanism for this compound has not been explicitly detailed in the literature, insights can be drawn from studies on related compounds and its photochemical decomposition.

The photochemical decomposition of diphenyliodonium iodide is known to yield iodobenzene (B50100) and benzene (B151609) as major products.[3] It is plausible that the thermal decomposition of this compound follows a similar pathway, involving the homolytic or heterolytic cleavage of the carbon-iodine bonds.

A proposed general mechanism for the thermal decomposition of diaryliodonium halides is initiated by the dissociation of the diphenyliodonium cation and the chloride anion. The diphenyliodonium cation can then undergo homolytic cleavage to produce a phenyl radical, a phenyl cation, and iodobenzene. The phenyl radical can abstract a hydrogen atom to form benzene or react with other species.

The following diagram illustrates a plausible, generalized thermal decomposition pathway for this compound.

Caption: Generalized thermal decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited or relevant to the analysis of the thermal stability of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with the decomposition process.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an aluminum or alumina (B75360) crucible.[4]

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).[4][5]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting and decomposition) of this compound.

Methodology:

-

A small sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum pan.[4]

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a controlled rate (e.g., 10 °C/min).[4]

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve plots the heat flow versus temperature, showing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.

Caption: General workflow for thermal analysis of this compound.

Conclusion

This compound is a thermally sensitive compound with a melting point in the range of 227-234 °C, above which it is expected to undergo decomposition. While specific TGA and DSC data for this compound are not extensively reported, analysis of related diaryliodonium salts suggests that decomposition is likely to be an exothermic process occurring in the vicinity of its melting point. The primary decomposition products are anticipated to be iodobenzene and benzene, arising from the cleavage of the carbon-iodine bonds. For researchers and professionals working with this compound, it is crucial to consider its thermal lability, particularly at elevated temperatures, to ensure safe and efficient use. Further detailed studies employing techniques such as TGA-MS or Pyrolysis-GC-MS would be invaluable for elucidating the precise decomposition pathway and identifying all resulting products.

References

- 1. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of Diphenyliodonium Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of diphenyliodonium (B167342) chloride (DPI-Cl), a widely used flavoprotein inhibitor, in common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in experimental settings, particularly in pharmacology and cell biology research where it is employed as an inhibitor of NADPH oxidase and nitric oxide synthase.

Quantitative Solubility Data

The solubility of diphenyliodonium chloride and its related analogue, diphenyleneiodonium (B1195379) chloride, has been reported in various solvents. The following table summarizes the available quantitative and qualitative solubility data from various sources to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the specific experimental conditions.

| Solvent | This compound (CAS: 1483-72-3) | Diphenyleneiodonium Chloride (CAS: 4673-26-1) |

| Water | Soluble[1][2]; 0.2 mg/mL[3] | Insoluble[4] |

| Dimethyl Sulfoxide (DMSO) | - | 10 mg/mL (with strong heating)[3]; 9.80-10.20 mg/mL[3]; 6.99 mg/mL (with ultrasonic assistance)[4]; 6 mg/mL (sonication recommended)[5]; 5 mg/mL[6]; 3.14 mg/mL; 500 µg/mL[7] |

| Methanol | Soluble[1][8] | <100 µg/mL[9] |

| Ethanol | - | 0.2 mg/mL[3]; <100 µg/mL[9] |

| 0.1N Hydrochloric Acid | - | 0.2 mg/mL[3] |

| 0.1N Sodium Hydroxide | - | 0.5 mg/mL[3] |

| Chloroform:Methanol (1:1) | - | 50 mg/mL[3] |

| Acetone | No quantitative data available | No quantitative data available |

| Acetonitrile | No quantitative data available | No quantitative data available |

| Tetrahydrofuran (THF) | No quantitative data available | No quantitative data available |

| Diethyl Ether | No quantitative data available | No quantitative data available |

| Ethyl Acetate | No quantitative data available | No quantitative data available |

Note on Structural Differences: this compound and diphenyleneiodonium chloride are often used interchangeably in literature, but they are distinct chemical entities. This compound has two separate phenyl rings attached to the iodine atom, while in diphenyleneiodonium chloride, the two phenyl rings are linked, forming a dibenzo[b,d]iodolium cation. This structural difference can influence their solubility profiles. The CAS numbers have been provided to aid in distinguishing the compounds.

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general and reliable method based on the shake-flask technique can be employed. This method is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Precautions:

-

Ensure the temperature is strictly controlled throughout the experiment.

-

Verify that true equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

Use high-purity compound and solvents to avoid interferences.

Signaling Pathway and Experimental Workflow Diagrams

This compound is a well-characterized inhibitor of flavoenzymes, most notably NADPH oxidase and nitric oxide synthase. The following diagrams, generated using Graphviz (DOT language), illustrate these inhibitory pathways and a general experimental workflow for studying its effects.

Caption: Inhibition of NADPH Oxidase by this compound.

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. This compound | 1483-72-3 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Diphenyleneiodonium chloride DPI [sigmaaldrich.com]

- 4. cy3-maleimide.com [cy3-maleimide.com]

- 5. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. Diphenyleneiodonium Chloride [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrophilic Phenylation with Diphenyliodonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of electrophilic phenylation utilizing diphenyliodonium (B167342) chloride. We provide a comprehensive overview of the prevailing mechanistic pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of reaction dynamics to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Electrophilic Phenylation with Diphenyliodonium Salts

Diphenyliodonium salts, such as diphenyliodonium chloride, are powerful electrophilic arylating agents that have gained significant traction in organic synthesis.[1] Their stability, high reactivity, and relatively low toxicity make them attractive reagents for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These salts can participate in phenylation reactions through both metal-free and transition-metal-catalyzed pathways, offering a versatile toolkit for the synthesis of complex molecules.[1]

The general transformation involves the transfer of a phenyl group from the iodonium (B1229267) salt to a nucleophile, with the concomitant formation of iodobenzene (B50100) as a byproduct. The nature of the nucleophile, the reaction conditions, and the presence or absence of a catalyst dictate the operative mechanism.

Mechanistic Pathways

The electrophilic phenylation with this compound can proceed through several distinct mechanisms, broadly categorized into metal-free and transition-metal-catalyzed pathways.

Metal-Free Mechanisms

In the absence of a transition metal catalyst, diphenyliodonium salts can react with nucleophiles through various pathways:

-

Ligand Coupling: This mechanism involves the formation of a three-membered ring transition state, leading directly to the arylated product and aryl iodide.[1]

-

Aryne Formation: Under strongly basic conditions, diaryliodonium salts can undergo elimination to form highly reactive aryne intermediates, which are then trapped by nucleophiles.

-

Direct Nucleophilic Substitution (SNAAr-type): With electron-deficient diaryliodonium salts, a direct nucleophilic attack on the aromatic ring can occur.

-

Radical Mechanisms: Evidence suggests that some reactions may proceed via an electron transfer from the nucleophile to the iodonium salt, generating a radical pair that then combines to form the product.[2]

Scheme 1: Metal-Free Phenylation Pathways

Caption: Overview of proposed metal-free phenylation mechanisms.

Transition-Metal-Catalyzed Mechanisms

Transition metals, particularly palladium and copper, are frequently employed to catalyze phenylation reactions with diphenyliodonium salts, often proceeding under milder conditions and with greater selectivity.

Palladium-catalyzed arylations with diaryliodonium salts are believed to proceed via a Pd(II)/Pd(IV) catalytic cycle, which is distinct from the more common Pd(0)/Pd(II) cycle seen with aryl halides.[3] Mechanistic studies, including kinetic analysis and isotope effects, suggest that the turnover-limiting step is the oxidation of a dimeric Pd(II) species by the diaryliodonium salt to form a high-valent Pd(IV) intermediate.[4][5] This is followed by reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst.[4]

Scheme 2: Palladium-Catalyzed C-H Arylation Cycle

Caption: A generalized Pd(II)/Pd(IV) catalytic cycle.

Copper catalysts are also highly effective in promoting phenylation reactions with diaryliodonium salts. The prevailing mechanism is thought to involve the oxidation of a Cu(I) species by the diaryliodonium salt to generate a highly electrophilic Cu(III)-aryl intermediate.[6] This intermediate then reacts with the nucleophile, followed by reductive elimination to form the C-C or C-heteroatom bond and regenerate the Cu(I) catalyst. This pathway has been proposed for a variety of transformations, including the arylation of indoles and alkenes.[6][7]

Scheme 3: Copper-Catalyzed Arylation Cycle

Caption: A generalized Cu(I)/Cu(III) catalytic cycle.

Quantitative Data Summary

The efficiency of electrophilic phenylation with this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, base, and temperature. The following tables summarize quantitative data from representative studies.

Copper-Catalyzed Alkene Arylation

Table 1: Optimization of Copper-Catalyzed Arylation of 1-Decene (B1663960) [7]

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OTf)₂ (10) | DCE | 70 | 55 |

| 2 | Cu(OAc)₂ (10) | DCE | 70 | 48 |

| 3 | Cu₂O (5) | DCE | 70 | 62 |

| 4 | CuI (10) | DCE | 70 | 51 |

| 5 | None | DCE | 70 | Trace |

| 6 | Cu(OTf)₂ (10) | Toluene | 70 | 45 |

| 7 | Cu(OTf)₂ (10) | DMF | 70 | 33 |

| 8 | Cu(OTf)₂ (10) | DCE | 110 | 72 |

| 9 | None | DCE | 110 | 25 |

Reaction conditions: 1-decene (1.0 equiv), diphenyliodonium triflate (1.2 equiv), 2,6-di-tert-butylpyridine (B51100) (1.5 equiv), catalyst in the specified solvent.

Palladium-Catalyzed C-H Arylation of 3-Methyl-2-phenylpyridine[5]

Table 2: Effect of Palladium Catalyst and Conditions

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | AcOH | 100 | 95 |

| 2 | PdCl₂(CH₃CN)₂ (5) | AcOH | 100 | 88 |

| 3 | Pd(OAc)₂ (5) | Toluene | 100 | 75 |

| 4 | Pd(OAc)₂ (5) | DCE | 100 | 82 |

| 5 | Pd(OAc)₂ (1) | AcOH | 100 | 78 |

Reaction conditions: 3-methyl-2-phenylpyridine (B78825) (1.0 equiv), diphenyliodonium tetrafluoroborate (B81430) (1.1 equiv), catalyst in the specified solvent.

Metal-Free O-Arylation of Phenols[8]

Table 3: Substrate Scope of On-DNA O-Arylation with Diaryliodonium Salts

| Entry | Phenol (B47542) Substrate | Diaryliodonium Salt | Yield (%) |

| 1 | 4-Hydroxy-L-phenylalanine derivative | Diphenyliodonium triflate | 92 |

| 2 | Tyrosine derivative | (4-Methoxyphenyl)(phenyl)iodonium triflate | 85 |

| 3 | 4-Hydroxyphenylacetic acid derivative | (4-Chlorophenyl)(phenyl)iodonium triflate | 95 |

| 4 | 3-Hydroxyphenylpropionic acid derivative | Diphenyliodonium triflate | 88 |

Reaction conditions: DNA-conjugated phenol (1.0 equiv), diaryliodonium salt (50 equiv), K₃PO₄ (100 mM), in a mixture of DMSO and water.

Experimental Protocols

General Procedure for Copper-Catalyzed Alkene Arylation[7]

To a screw-capped vial is added the copper catalyst (0.02 mmol, 10 mol %), diphenyliodonium triflate (0.24 mmol, 1.2 equiv), and 2,6-di-tert-butylpyridine (0.30 mmol, 1.5 equiv). The vial is sealed with a cap containing a PTFE septum and purged with nitrogen. The alkene (0.20 mmol, 1.0 equiv) and dichloroethane (DCE, 1.0 M) are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired arylated alkene.

Scheme 4: Experimental Workflow for Copper-Catalyzed Alkene Arylation

Caption: Step-by-step workflow for a typical Cu-catalyzed arylation.

General Procedure for Palladium-Catalyzed C-H Arylation[5]

In a screw-capped vial, 3-methyl-2-phenylpyridine (0.20 mmol, 1.0 equiv), diphenyliodonium tetrafluoroborate (0.22 mmol, 1.1 equiv), and palladium(II) acetate (B1210297) (0.01 mmol, 5 mol %) are combined. Acetic acid (2.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the arylated product.

Scheme 5: Experimental Workflow for Palladium-Catalyzed C-H Arylation

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Selective Diphenylation of Carboxylic Acids with Cyclic Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Hypervalent Iodine in Diphenyliodonium Chloride Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium (B167342) chloride, a key member of the diaryliodonium salt family, has emerged as a powerful and versatile reagent in modern organic synthesis. Its reactivity is fundamentally governed by the hypervalent nature of its iodine(III) center. These compounds serve as efficient electrophilic arylating agents, offering a stable and often less toxic alternative to traditional organometallic reagents for the construction of carbon-aryl and heteroatom-aryl bonds.[1] This guide provides a comprehensive overview of the structure, reactivity, and applications of diphenyliodonium chloride, with a focus on the central role of its hypervalent iodine core.

The Hypervalent Iodine Core: Structure and Bonding

The term "hypervalent" refers to a main group element that formally has more than eight electrons in its valence shell. In diphenyliodonium salts, the iodine atom is in a +3 oxidation state and is bonded to two phenyl groups and a counter-ion, in this case, chloride. The geometry around the iodine atom is typically T-shaped in the solid state, a characteristic feature of λ³-iodanes.[2]

The key to understanding the reactivity of diphenyliodonium salts lies in the nature of the bonds to the iodine atom. The two aryl groups are held by a three-center four-electron (3c-4e) bond. This bonding model describes a linear arrangement of the two carbon atoms of the phenyl rings and the central iodine atom, where four electrons are distributed over three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The HOMO-LUMO gap in this system renders the iodine center electrophilic and susceptible to nucleophilic attack.[2] This unique electronic structure makes the iodobenzene (B50100) moiety an excellent leaving group, facilitating the transfer of a phenyl group to a nucleophile.[3]

Caption: Bonding in this compound.

Reactivity and Mechanistic Pathways

The hypervalent iodine center in this compound enables a variety of reaction pathways, primarily for arylation reactions. These can be broadly categorized into metal-free, metal-catalyzed, and photochemical reactions.

Metal-Free Arylation

Under metal-free conditions, diphenyliodonium salts can arylate a range of nucleophiles. The generally accepted mechanism involves the initial formation of a T-shaped intermediate upon coordination of the nucleophile to the iodine center. This is followed by ligand coupling (reductive elimination) to furnish the arylated product and iodobenzene.[4] In some cases, particularly with strong bases and at elevated temperatures, an alternative pathway involving the formation of a highly reactive benzyne (B1209423) intermediate can occur.[5]

Caption: Metal-Free Arylation Pathways.

Metal-Catalyzed Arylation

The reactivity of this compound is significantly enhanced in the presence of transition metal catalysts, most notably palladium and copper.

Palladium-Catalyzed Arylation: These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the oxidative addition of the diphenyliodonium salt to a Pd(II) species, forming a Pd(IV) intermediate. Subsequent reductive elimination releases the arylated product and regenerates the Pd(II) catalyst.[6] This pathway is particularly effective for C-H arylation reactions.[6]

Caption: Palladium-Catalyzed Arylation Cycle.

Copper-Catalyzed Arylation: Copper catalysts are also highly effective in promoting arylation reactions with diphenyliodonium salts. The catalytic cycle is thought to involve the oxidation of Cu(I) to a highly electrophilic Cu(III)-aryl intermediate upon reaction with the iodonium (B1229267) salt. This intermediate then reacts with the nucleophile, and subsequent reductive elimination affords the arylated product and regenerates the Cu(I) catalyst.[7][8]

Caption: Copper-Catalyzed Arylation Cycle.

Photochemical Reactivity

Diphenyliodonium salts are known to be photoactive and can serve as photoinitiators for both radical and cationic polymerizations.[9][10] Upon UV irradiation, the C-I bond can undergo either homolytic or heterolytic cleavage.[11] Homolytic cleavage generates a phenyl radical and an iodobenzene radical cation, while heterolytic cleavage produces a phenyl cation and iodobenzene.[11] These reactive intermediates can then initiate polymerization or participate in other chemical transformations. The pathway (homolytic vs. heterolytic) can be influenced by the solvent and the presence of sensitizers.[11][12]

Caption: Photochemical Decomposition Pathways.

Applications in Arylation Reactions

This compound and its derivatives are widely used to construct C-C, C-N, C-O, and C-S bonds. The following tables summarize the scope of these reactions with representative examples.

Table 1: Palladium-Catalyzed C-H Arylation of Heteroarenes

| Entry | Heteroarene | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole (B1671886) | Diphenyliodonium triflate | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 24 | 91[6] |

| 2 | 2-Phenylpyridine | Diphenyliodonium triflate | Pd(OAc)₂ (5) | - | AcOH | 100 | 12 | High (not specified)[13] |

| 3 | Isoquinolone | Diphenyliodonium tetrafluoroborate (B81430) | Pd(OPiv)₂ (10) | - | DME | 120 | 24 | High (not specified)[13] |

| 4 | Benzothiazole | Diphenyliodonium tetrafluoroborate | PdBr₂ (5) | Cs₂CO₃ | MeCN | reflux | 24 | High (not specified)[6] |

Table 2: Copper-Catalyzed N-Arylation of Amines and Amides

| Entry | Nucleophile | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Diphenyliodonium triflate | Cu(OTf)₂ (10) | - | DCE | rt | 12 | 35[14] |

| 2 | N-Methylaniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | CuSO₄·5H₂O (10) | - | Water | 80 | 6-8 | 59[14] |

| 3 | Isatoic Anhydrides | Aryl(TMP)iodonium trifluoroacetate | Cu(I) salt | - | - | rt | - | 53-92[8] |

Table 3: Copper-Catalyzed O-Arylation of Phenols

| Entry | Phenol | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Diphenyliodonium triflate | Cu(OTf)₂ (10) | - | - | - | - | High (not specified)[15] |

| 2 | Galactoside derivative | Diphenyliodonium triflate | - | K-t-BuO | - | rt | - | Moderate to good[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving diphenyliodonium salts.

Synthesis of a Diaryliodonium Salt: Phenyl(mesityl)iodonium Triflate

This protocol is adapted from a procedure for undergraduate teaching laboratories.[2]

Procedure:

-

Suspend phenyliodo(III)diacetate (PIDA) (1.0 equiv) and mesitylene (B46885) (1.0 equiv) in dichloromethane (B109758) (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Add trifluoromethanesulfonic acid (TfOH) (1.1 equiv) dropwise to the stirring mixture.

-

After the addition is complete, stir the mixture for 2 hours at 0 °C.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the solid product by filtration and wash with diethyl ether.

-

Dry the solid under vacuum to yield phenyl(mesityl)iodonium triflate.

Caption: Workflow for Diaryliodonium Salt Synthesis.

Palladium-Catalyzed C2-Arylation of Indole

This protocol is a representative example of a palladium-catalyzed C-H arylation.[6]

Procedure:

-

To an oven-dried reaction vessel, add indole (1.0 mmol), diphenyliodonium tetrafluoroborate (1.2 mmol), palladium(II) acetate (B1210297) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

-

Add 5 mL of anhydrous toluene (B28343) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylindole.

Caption: Workflow for Pd-Catalyzed Indole Arylation.

Copper-Catalyzed N-Arylation of Aniline

This protocol illustrates a copper-catalyzed N-arylation reaction.[14]

Procedure:

-

To a reaction vial, add aniline (0.2 mmol), 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione (0.24 mmol), and CuSO₄·5H₂O (0.02 mmol, 10 mol%).

-

Add 2 mL of water to the vial.

-

Seal the vial and stir the mixture at 60 °C for 12 hours.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford diphenylamine.

Caption: Workflow for Cu-Catalyzed Aniline Arylation.

Physicochemical and Spectroscopic Properties

Table 4: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClI[7] |

| Molecular Weight | 316.57 g/mol [16] |

| Appearance | White to light cream-yellow powder[16] |

| Melting Point | 233-235 °C (subl.)[16] |

| Solubility | Soluble in water and methanol[16] |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical shifts (δ) are reported in ppm relative to the internal standard (TMS).[17] |

| ¹³C NMR (CDCl₃) | [17] |

| InChI Key | RSJLWBUYLGJOBD-UHFFFAOYSA-M |

| CAS Number | 1483-72-3[7] |

Safety and Handling

This compound is a toxic substance and should be handled with care.

-

Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[18]

-

Precautionary Measures:

-

Handle in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18]

-

Avoid breathing dust.[18]

-

Wash hands thoroughly after handling.[18]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][19]

-

Keep containers tightly sealed.[4]

-

Conclusion

The hypervalent iodine center of this compound is the cornerstone of its reactivity, making it a highly valuable reagent for electrophilic arylation. Its ability to participate in metal-free, metal-catalyzed, and photochemical transformations provides synthetic chemists with a versatile tool for the construction of complex molecular architectures. A thorough understanding of its structure, bonding, and mechanistic pathways is crucial for its effective application in research, and particularly in the development of novel pharmaceuticals and functional materials. The detailed protocols and data presented in this guide are intended to facilitate the safe and efficient use of this powerful synthetic reagent.

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound(1483-72-3) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02305E [pubs.rsc.org]

- 9. This compound-diphenyliodonium | C24H20Cl2I2 | CID 129809558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 15. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | 1483-72-3 [chemicalbook.com]

- 17. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Profile of Diphenyliodonium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for diphenyliodonium (B167342) chloride (CAS No. 1483-72-3), a widely used reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Executive Summary

Diphenyliodonium chloride is a diaryliodonium salt that serves as a versatile phenylating agent. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, alongside the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the two phenyl rings.

| Chemical Shift (ppm) | Assignment |

| 8.118 | Ortho-protons |

| 7.556 | Para-protons |

| 7.438 | Meta-protons |

Data obtained from a 400 MHz spectrum in DMSO-d₆.[1]

¹³C NMR Data

The carbon NMR spectrum shows characteristic signals for the aromatic carbons. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.

| Chemical Shift (ppm) | Assignment |

| 135.5 | Para-carbon |

| 132.0 | Ortho-carbon |

| 131.5 | Meta-carbon |

| 117.5 | Ipso-carbon |

Note: Specific peak assignments for ¹³C NMR of this compound are not consistently reported across publicly available sources. The provided data is a representative spectrum. Researchers should confirm assignments with their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands typical for aromatic compounds.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~1570 | Aromatic C=C stretch | Medium |

| ~1470 | Aromatic C=C stretch | Medium |

| ~1440 | Aromatic C=C stretch | Strong |

| ~990 | Aromatic C-H out-of-plane bend | Strong |

| ~740 | Aromatic C-H out-of-plane bend | Strong |

Note: This data is based on spectra available in standard spectral libraries, such as the Aldrich Library of FT-IR Spectra.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a characteristic fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 281.0 | 2.6 | [M-Cl]⁺ (Diphenyliodonium cation) |

| 204.0 | 68.3 | [C₆H₅I]⁺ |

| 154.0 | 2.2 | [C₁₂H₁₀]⁺ (Biphenyl) |

| 127.0 | 1.9 | [I]⁺ |

| 114.0 | 14.9 | |

| 113.0 | 3.0 | |

| 112.0 | 41.2 | |

| 77.0 | 100.0 | [C₆H₅]⁺ (Phenyl cation) |

| 51.0 | 32.5 | |

| 50.0 | 20.8 |

The molecular ion peak for the intact salt is not typically observed under standard electron ionization conditions. The spectrum is dominated by the diphenyliodonium cation and its fragments.[1]